molecular formula C24H22N4O3 B12384946 Tubulin inhibitor 33

Tubulin inhibitor 33

Cat. No.: B12384946
M. Wt: 414.5 g/mol
InChI Key: LCQATVJMJZBCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 33 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 33 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its biological activity .

Scientific Research Applications

Tubulin Inhibitor 33 has a wide range of scientific research applications:

Mechanism of Action

Tubulin Inhibitor 33 exerts its effects by binding to specific sites on the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis. The compound acts as a molecular plug, inhibiting the conformational changes required for tubulin assembly .

Comparison with Similar Compounds

Uniqueness of Tubulin Inhibitor 33: this compound is unique in its binding affinity and specificity for certain tubulin binding sites, which can result in distinct biological effects compared to other tubulin inhibitors. Its ability to act as a molecular plug and inhibit specific conformational changes in tubulin sets it apart from other compounds .

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-(1-methylindol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C24H22N4O3/c1-28-11-9-15-16(6-5-7-18(15)28)24-26-17-8-10-25-21(22(17)27-24)14-12-19(29-2)23(31-4)20(13-14)30-3/h5-13H,1-4H3,(H,26,27)

InChI Key

LCQATVJMJZBCON-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C3=NC4=C(N3)C=CN=C4C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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